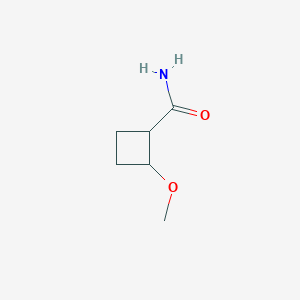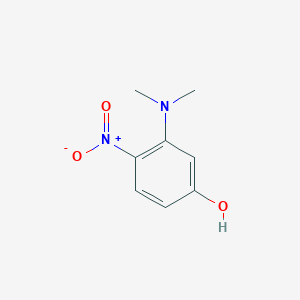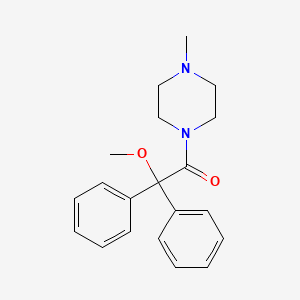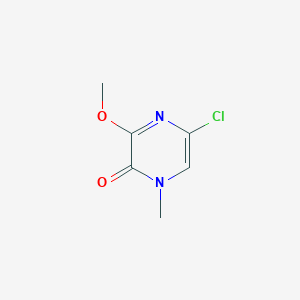![molecular formula C14H25NO3 B14005570 1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol CAS No. 76793-03-8](/img/structure/B14005570.png)
1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[222]octan-5-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a morpholine ring, which is fused to a bicyclo[222]octane system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a morpholine moiety.
Functional Group Modifications: Further functional group modifications, such as hydroxylation, are carried out to obtain the final compound.
Industrial Production Methods
Industrial production of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
1,8,8-trimethyl-6-piperidin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1,8,8-trimethyl-6-azepan-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with an azepane ring.
Uniqueness
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
76793-03-8 |
|---|---|
分子式 |
C14H25NO3 |
分子量 |
255.35 g/mol |
IUPAC名 |
1,3,3-trimethyl-6-morpholin-4-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO3/c1-13(2)10-4-5-14(3,18-13)12(11(10)16)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3 |
InChIキー |
KVVRWJSJKXCRTD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCOCC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)
![2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)



![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
![5-Bromo-n-hydroxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14005527.png)
![2-[2-(Dimethylaminomethyl)phenyl]acetamide](/img/structure/B14005528.png)



![[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate](/img/structure/B14005546.png)
